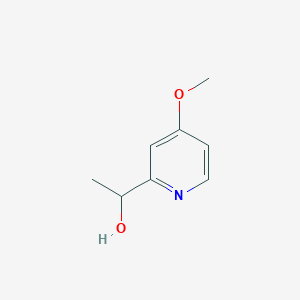

1-(4-Methoxy-pyridin-2-yl)-ethanol

Overview

Description

1-(4-Methoxy-pyridin-2-yl)-ethanol is a chemical compound with the empirical formula C7H9NO2 . It is a heterocyclic compound, which means it contains a ring structure that includes atoms of at least two different elements . This compound is often used in proteomics research .

Molecular Structure Analysis

The molecular weight of this compound is 139.15 . Its structure can be represented by the SMILES stringCOc1ccnc(CO)c1 and its InChI key is GBMRUSRMPOUVEK-UHFFFAOYSA-N .

Safety and Hazards

Mechanism of Action

Target of Action

This compound is a unique chemical that is provided to early discovery researchers for exploration

Mode of Action

The interaction of this compound with its potential targets and the resulting changes are areas of ongoing research .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

As this compound is still in the early stages of research, its specific effects at the molecular and cellular level are yet to be determined .

Action Environment

Factors such as temperature, pH, and the presence of other molecules could potentially influence its action .

Biochemical Analysis

Biochemical Properties

1-(4-Methoxy-pyridin-2-yl)-ethanol plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a selective inhibitor of inducible nitric oxide synthase (iNOS), an enzyme responsible for the production of nitric oxide in response to inflammatory stimuli . The interaction with iNOS is competitive with L-arginine, indicating that this compound binds to the catalytic center of the enzyme . This interaction is crucial for its role in modulating inflammatory responses.

Cellular Effects

This compound influences various cellular processes. It has been shown to inhibit the synthesis of nitrate/nitrite in cells such as RAW, rat mesangium, and human embryonic kidney 293 cells after iNOS induction . This inhibition suggests that the compound can modulate inflammatory responses at the cellular level. Additionally, this compound does not exhibit toxicity in various rodent and human cell lines up to high micromolar concentrations, indicating its potential safety for therapeutic applications .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. As a selective inhibitor of iNOS, it competes with L-arginine for binding to the enzyme’s catalytic center . This competitive inhibition reduces the production of nitric oxide, a key mediator in inflammatory responses. The compound’s high selectivity for iNOS over other nitric oxide synthase isoforms, such as neuronal (nNOS) and endothelial (eNOS), underscores its potential as a targeted therapeutic agent .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors in its long-term efficacy. Studies have shown that it remains stable under standard laboratory conditions, allowing for consistent results in in vitro and in vivo experiments . Long-term exposure to this compound does not result in significant degradation, ensuring its sustained activity in biochemical assays .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits iNOS activity without causing adverse effects . At higher doses, there may be threshold effects that could lead to toxicity or other adverse reactions. It is crucial to determine the optimal dosage range to maximize therapeutic benefits while minimizing potential risks .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound’s metabolism may affect metabolic flux and metabolite levels, influencing its overall efficacy and safety profile .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions determine its localization and accumulation in target tissues, affecting its therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular distribution can provide insights into its mechanism of action and potential therapeutic applications .

properties

IUPAC Name |

1-(4-methoxypyridin-2-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-6(10)8-5-7(11-2)3-4-9-8/h3-6,10H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVCBUNMKJZUZSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=CC(=C1)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

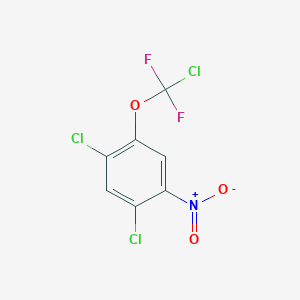

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Bromo-1-[4-methoxy-3-(methylsulfanyl)phenyl]ethan-1-one](/img/structure/B6327184.png)

![2-[(N-Dichlorofluoromethylthio]-N-(trifluoromethyl)amino]benzoyl fluoride, 99%](/img/structure/B6327243.png)